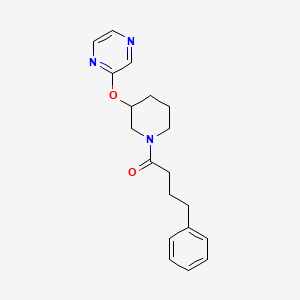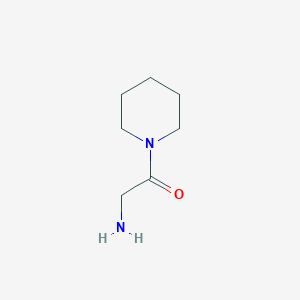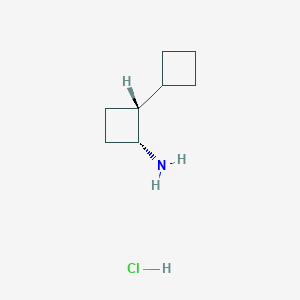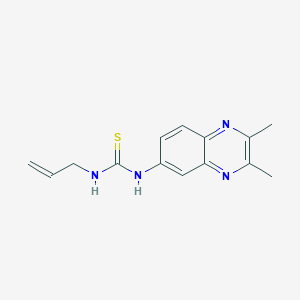![molecular formula C24H20N2O4 B2997251 N-[4-(acetylamino)phenyl]-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide CAS No. 853889-85-7](/img/structure/B2997251.png)
N-[4-(acetylamino)phenyl]-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(acetylamino)phenyl]-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide is a useful research compound. Its molecular formula is C24H20N2O4 and its molecular weight is 400.434. The purity is usually 95%.
BenchChem offers high-quality N-[4-(acetylamino)phenyl]-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(acetylamino)phenyl]-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Histone Deacetylase Inhibition
Compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, also known as MGCD0103, have been identified as orally active histone deacetylase (HDAC) inhibitors. They selectively inhibit HDACs 1-3 and 11 at submicromolar concentrations, affecting cancer cell proliferation, inducing histone acetylation, p21 protein expression, cell cycle arrest, and apoptosis. Such compounds show promise as anticancer drugs due to their significant antitumor activity in vivo and have entered clinical trials (Zhou et al., 2008).
Modulation of Histone Acetylation
Another compound, CI-994 or N-acetyldinaline, is a histone deacetylase (HDAC) inhibitor that causes histone hyperacetylation in living cells, suggesting its role in the primary molecular mechanism of antitumor activity. It inhibits HDAC-1 and HDAC-2 in a concentration-dependent manner, presenting a potential mechanism related to its antitumor effects (Kraker et al., 2003).
Synthesis of α-Ketoamide Derivatives
Research has also explored the synthesis of α-ketoamide derivatives using compounds with acetylaminophenyl components. A novel series of 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives have been synthesized, showcasing the utility of OxymaPure/DIC as an efficient reagent for such synthesis. These derivatives are characterized by their potential for further biological application and structural analysis (El‐Faham et al., 2013).
Molecular Docking and Antimicrobial Agents
A study synthesized N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides and related compounds, showing antimicrobial activity against a panel of bacteria and fungi. Molecular docking studies suggested the binding mode of these compounds to their target proteins, indicating their potential as antimicrobial agents (Almutairi et al., 2018).
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as acetaminophen, target enzymes likecyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which are lipid compounds that mediate a variety of physiological processes and inflammatory responses .
Mode of Action
It is suggested that it may act as apotent and selective reversible inhibitor of COX-2 . This means it binds to the COX-2 enzyme and inhibits its activity, thereby reducing the production of prostanoids. This can lead to a decrease in inflammation and pain .
Biochemical Pathways
The compound likely affects the prostanoid biosynthesis pathway . By inhibiting COX-2, it reduces the conversion of arachidonic acid to prostaglandin H2, a key step in the production of prostanoids. This can lead to downstream effects such as reduced inflammation and pain .
Result of Action
The inhibition of COX-2 and the subsequent reduction in prostanoid production can lead to a decrease in inflammation and pain. This makes the compound potentially useful as an analgesic or anti-inflammatory agent .
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c1-15(27)25-19-8-10-20(11-9-19)26-23(28)17-7-12-21-18(13-17)14-22(30-24(21)29)16-5-3-2-4-6-16/h2-13,22H,14H2,1H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJXVNJSUYDLHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2997168.png)



![N-(6-(N-butylsulfamoyl)benzo[d]thiazol-2-yl)-4-(dimethylamino)benzamide](/img/structure/B2997174.png)

![2-cyclohexyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2997177.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2997179.png)
![2-(2,5-dimethylphenoxy)-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)propanamide](/img/structure/B2997182.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclohex-3-enecarboxamide](/img/structure/B2997184.png)
![N-(sec-butyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B2997185.png)
![N-(2,5-dimethoxyphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)